REACTION_CXSMILES
|
[BH4-].[Na+].[C:3]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH3:11])[C:6]=1[CH3:12])#[N:4].O.Cl>C1COCC1>[NH2:4][CH2:3][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH3:11])[C:6]=1[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=NC=C1)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 minutes at 23° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for another 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Subsequently the reaction mixture was poured onto water
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE
|
Type
|
EXTRACTION
|
Details
|
extracted once more with DCM
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (SiO2, MTBE)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=C(C(=NC=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |